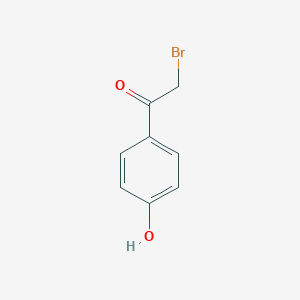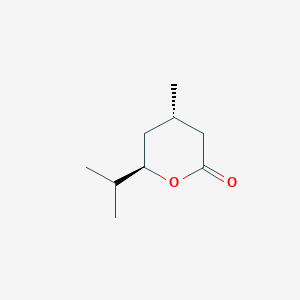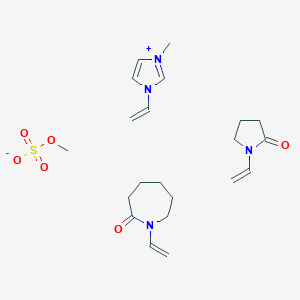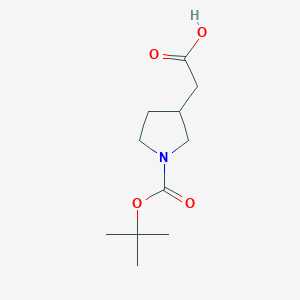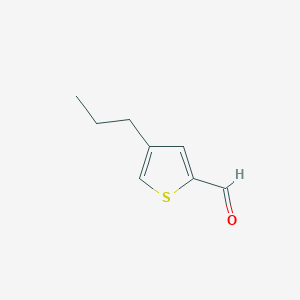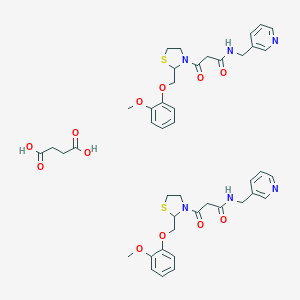
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biochemical pathways. It has also been found to induce apoptosis in cancer cells and to modulate the immune response in inflammatory conditions.
Effets Biochimiques Et Physiologiques
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and to modulate the immune response in inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) in lab experiments include its high purity, stability, and low toxicity. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for the research on 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1). These include further studies on its mechanism of action, optimization of the synthesis method to reduce the cost and increase the yield, and development of new derivatives with improved properties. Additionally, the compound could be tested for its potential applications in other fields such as agriculture and material science.
In conclusion, 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. Its unique properties make it a valuable tool for researchers in various fields.
Méthodes De Synthèse
The synthesis of 3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) involves the reaction between 3-Thiazolidinepropanamide and 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified and crystallized to obtain the final compound.
Applications De Recherche Scientifique
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a catalyst in organic synthesis reactions and as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
161364-76-7 |
|---|---|
Nom du produit |
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3-pyridinylmethyl)-, (E)-2-butenedioate (2:1) |
Formule moléculaire |
2C20H23N3O4S.C4H4O4 |
Poids moléculaire |
921.1 g/mol |
Nom IUPAC |
butanedioic acid;3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/2C20H23N3O4S.C4H6O4/c2*1-26-16-6-2-3-7-17(16)27-14-20-23(9-10-28-20)19(25)11-18(24)22-13-15-5-4-8-21-12-15;5-3(6)1-2-4(7)8/h2*2-8,12,20H,9-11,13-14H2,1H3,(H,22,24);1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
CSIHCFMAQOSRMH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.C(CC(=O)O)C(=O)O |
SMILES canonique |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)NCC3=CN=CC=C3.C(CC(=O)O)C(=O)O |
Synonymes |
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-beta-oxo-N-(3- pyridinylmethyl)-, (E)-2-butenedioate (2:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



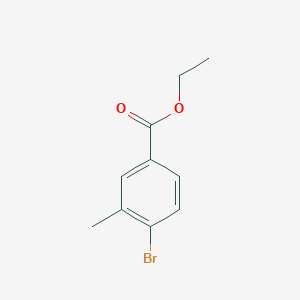

![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
